1-(Chloromethyl)pyrrolidine-2,5-dione
Description
Contextualization within N-Functionalized Cyclic Imides and Chloromethyl Electrophiles
1-(Chloromethyl)pyrrolidine-2,5-dione belongs to the broader class of N-functionalized cyclic imides. Cyclic imides are characterized by a -CO-N(R)-CO- functional group within a ring structure and are recognized as important scaffolds in the synthesis of various bioactive compounds, including natural products, pharmaceuticals, and polymers. nih.gov Their neutral and hydrophobic nature can facilitate passage across biological membranes. nih.gov The N-substituent in N-functionalized cyclic imides plays a crucial role in defining their reactivity and potential applications.
The compound also functions as a chloromethyl electrophile. The chloromethyl group (-CH2Cl) is a reactive functional group in organic chemistry where a chlorine atom is attached to a methyl group. chempanda.com This group renders the carbon atom electrophilic, making it susceptible to attack by nucleophiles. wikipedia.org This reactivity is harnessed in various synthetic transformations, including alkylation and the introduction of protecting groups. chempanda.com
Significance of Succinimide (B58015) and Maleimide (B117702) Frameworks in Synthetic Methodologies
The succinimide (pyrrolidine-2,5-dione) framework, a five-membered ring containing an imide functional group, is a privileged structure in organic and medicinal chemistry. acs.orgwikipedia.org Succinimide derivatives exhibit a wide array of biological activities and are components of several approved drugs, including anticonvulsants like ethosuximide. wikipedia.orgrsc.org The succinimide ring can be found in various natural products and serves as a crucial building block for creating more complex molecules. nih.govacs.org Its derivatives are also employed in bioconjugation techniques to link proteins or peptides. acs.org
Similarly, the related maleimide framework, which contains a carbon-carbon double bond within the five-membered ring, is widely used in bioconjugation due to its reactivity towards thiols. acs.org The synthesis of substituted succinimides can be achieved through Michael addition to maleimides. acs.org Both succinimide and maleimide scaffolds are valued for their ability to impart specific physicochemical properties and biological functions to molecules.
Rationale for Investigating the Reactivity and Synthetic Utility of this compound
The investigation into the reactivity and synthetic applications of this compound is driven by the desire to leverage its dual functionality. As a chloromethylating agent, it provides a direct route for the introduction of the succinimide moiety onto various nucleophilic substrates. This is particularly valuable in medicinal chemistry, where the succinimide group is a known pharmacophore that can enhance metabolic stability and pharmacokinetic properties. nih.gov
The electrophilic nature of the chloromethyl group allows for reactions with a wide range of nucleophiles, such as amines, thiols, and carbanions, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. This versatility makes it a useful tool for the synthesis of diverse and highly functionalized molecules. rsc.org The ability to introduce the succinimide ring in a single step simplifies synthetic routes and provides access to novel compounds with potential biological activity.
Overview of Research Scope and Methodological Approaches
Research involving this compound primarily focuses on exploring the scope of its reactions with various nucleophiles and developing new synthetic methodologies. This includes optimizing reaction conditions to achieve high yields and selectivity. Methodological approaches often involve standard organic synthesis techniques, such as nucleophilic substitution reactions under various solvent and temperature conditions.
A key area of investigation is the application of this reagent in the synthesis of target molecules with specific biological or material properties. For instance, it can be used to synthesize derivatives of known drugs to explore structure-activity relationships or to create new polymers with specific functionalities. The development of efficient and environmentally friendly synthetic protocols is also a significant aspect of the research in this area. rsc.org
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | N-Chloromethylsuccinimide |
| Molecular Formula | C5H6ClNO2 |
| Molecular Weight | 147.56 g/mol |
| CAS Number | 1588-90-5 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO2/c6-3-7-4(8)1-2-5(7)9/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXXMOCJNFCADG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496570 | |
| Record name | 1-(Chloromethyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54553-14-9 | |
| Record name | 1-(Chloromethyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 1 Chloromethyl Pyrrolidine 2,5 Dione
Retrosynthetic Analysis of the N-Chloromethyl Succinimide (B58015) Motif
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. google.com For 1-(chloromethyl)pyrrolidine-2,5-dione, the primary disconnection occurs at the nitrogen-chloromethyl (N-CH2Cl) bond. This disconnection strategy is based on the logic of forming this bond in the forward synthesis, which is a common method for the preparation of N-substituted amides and imides.
This retrosynthetic step suggests that this compound can be synthesized from a succinimide precursor and a source of a chloromethyl group. The succinimide itself can be further disconnected to reveal simpler precursors like succinic acid or succinic anhydride (B1165640) and a nitrogen source, such as ammonia (B1221849) or an amine. This logical deconstruction provides a clear roadmap for the design of a viable synthetic route.
Precursor Synthesis and Derivatization Pathways
The synthesis of the succinimide core and its subsequent N-substitution are foundational steps in the production of this compound.
Synthesis of Pyrrolidine-2,5-dione (Succinimide) Precursors
Pyrrolidine-2,5-dione, commonly known as succinimide, is a five-membered heterocyclic compound that serves as the essential backbone for the target molecule. sciencemadness.org A prevalent method for its synthesis involves the reaction of succinic acid with aqueous ammonia. researchgate.net In this process, diammonium succinate (B1194679) is initially formed, which upon heating, undergoes dehydration and cyclization to yield succinimide.
Another widely used and efficient method starts from succinic anhydride, which is readily available and highly reactive. The reaction of succinic anhydride with a nitrogen source, such as ammonia or various amines, leads to the formation of a succinamic acid intermediate. researchgate.net Subsequent cyclodehydration of this intermediate, often facilitated by heating or the use of dehydrating agents like acetic anhydride, produces the desired succinimide ring. researchgate.net The choice of starting material and reaction conditions can be optimized based on factors like cost, availability, and desired purity of the final product.
| Starting Material | Reagent(s) | Key Intermediate | Product | Reference(s) |
| Succinic Acid | Aqueous Ammonia | Diammonium succinate | Pyrrolidine-2,5-dione | researchgate.net |
| Succinic Anhydride | Ammonia/Amine | Succinamic acid derivative | Pyrrolidine-2,5-dione | researchgate.net |
Approaches to N-Substitution of Pyrrolidine-2,5-dione
Once the succinimide ring is formed, the next crucial step is the introduction of a substituent at the nitrogen atom. A variety of methods have been developed for the N-substitution of succinimides, which can be broadly categorized into two main approaches. researchgate.net
The first approach involves the direct alkylation of succinimide. This is typically achieved by treating succinimide with an alkyl halide in the presence of a base. The base deprotonates the acidic N-H of the succinimide, generating a nucleophilic succinimidyl anion that then attacks the electrophilic carbon of the alkyl halide.
The second, and more relevant approach for the synthesis of this compound, is the direct introduction of a functionalized alkyl group. This is exemplified by the reaction of succinimide with formaldehyde (B43269) and a hydrogen halide, which will be discussed in more detail in the following section. The reactivity of the succinimide nitrogen allows for a range of substitution patterns, making it a versatile building block in organic synthesis. dur.ac.uk
Direct N-Chloromethylation Strategies
The most direct and atom-economical route to this compound involves the direct introduction of the chloromethyl group onto the nitrogen atom of the succinimide ring.
Reagent Selection for N-Chloromethylation (e.g., Paraformaldehyde/Hydrogen Chloride)
A common and industrially viable method for the chloromethylation of amides and imides is the use of a combination of paraformaldehyde and hydrogen chloride. dur.ac.uk Paraformaldehyde serves as a convenient and stable source of formaldehyde, which is the electrophilic species in this reaction. Hydrogen chloride acts as both a catalyst and the source of the chlorine atom.
The reaction, often referred to as a variation of the Blanc chloromethylation, proceeds by the acid-catalyzed activation of formaldehyde. wikipedia.org The protonated formaldehyde is then attacked by the nucleophilic nitrogen of the succinimide. The resulting N-hydroxymethyl intermediate is subsequently converted to the N-chloromethyl derivative by reaction with hydrogen chloride. While zinc chloride is a common catalyst for the chloromethylation of aromatic compounds, the reaction with imides can often proceed without the need for a Lewis acid catalyst. sciencemadness.orgwikipedia.org
| Reagent | Role |
| Paraformaldehyde | Source of formaldehyde (electrophile) |
| Hydrogen Chloride | Acid catalyst and chlorine source |
| Succinimide | Nucleophile |
Reaction Kinetics and Thermodynamic Considerations in Chloromethylation
The kinetics of the N-chloromethylation of succinimide are influenced by several factors, including the concentration of reactants, temperature, and the presence of a catalyst. Generally, the reaction follows second-order kinetics, being first order in both the imide and the activated formaldehyde species. epfl.ch The rate of reaction can be enhanced by increasing the temperature, although this may also lead to the formation of undesired byproducts.
From a thermodynamic perspective, the formation of the N-chloromethyl bond is generally an exothermic process. The stability of the succinimide ring and the relatively strong C-N and C-Cl bonds contribute to a favorable enthalpy change for the reaction. However, the reaction is often reversible, and the position of the equilibrium can be influenced by the reaction conditions. The removal of water, a byproduct of the reaction, can help to drive the equilibrium towards the formation of the desired product. A thorough understanding of both the kinetic and thermodynamic aspects of the reaction is crucial for optimizing the yield and purity of this compound.
Solvent Effects and Catalytic Enhancements in N-Chloromethylation
The N-chloromethylation of succinimide is a key transformation for the synthesis of this compound. This reaction typically involves the reaction of succinimide with a source of formaldehyde and a chlorinating agent. The choice of solvent and catalyst plays a crucial role in the efficiency and selectivity of this reaction.
Commonly, the reaction is performed using paraformaldehyde as the formaldehyde source and a chlorinating agent such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl). The solvent must be inert to the reactive intermediates and capable of dissolving the starting materials. Aprotic solvents are generally preferred to avoid side reactions with the chlorinating agent.
Catalysis is often employed to enhance the rate and yield of the N-chloromethylation. Lewis acids like zinc chloride (ZnCl₂) are known to catalyze chloromethylation reactions by activating the formaldehyde source. researchgate.net Phase transfer catalysis (PTC) represents another powerful technique, particularly when dealing with heterogeneous reaction mixtures. researchgate.netiosrjournals.org Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate the transfer of the succinimide anion from a solid or aqueous phase to the organic phase where the reaction occurs, thereby increasing the reaction rate. phasetransfer.comcore.ac.uk
The selection of the phase transfer catalyst and solvent system is critical for optimizing the reaction. The efficiency of different catalysts can vary, and screening of various options is often necessary to identify the optimal conditions for a specific substrate.
Alternative Synthetic Routes and Convergent Synthesis Designs
Beyond the direct N-chloromethylation of succinimide, alternative synthetic strategies can be envisioned for the preparation of this compound. One plausible alternative route involves a two-step process starting with the synthesis of N-hydroxymethylsuccinimide. This intermediate can be prepared by the reaction of succinimide with formaldehyde. Subsequently, the hydroxyl group of N-hydroxymethylsuccinimide can be converted to a chloride. This transformation is analogous to the synthesis of N-chloromethylphthalimide from N-hydroxymethylphthalimide, which can be achieved using hydrogen chloride. rsc.org Another related method for chlorodehydroxylation involves the use of titanium tetrachloride (TiCl₄) as a catalyst with thionyl chloride. rsc.org
Radical cascade reactions of aza-1,6-enynes have also been explored for the synthesis of functionalized succinimides, offering a pathway to complex structures in a single step under mild, visible-light-promoted conditions. rsc.org While not a direct synthesis of the target compound, this highlights modern approaches to constructing the succinimide core.
Process Optimization and Scalability for Laboratory and Pilot-Scale Research
Optimizing the synthesis of this compound for laboratory and pilot-scale production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. Key parameters for optimization include reaction concentration, temperature, reaction time, and the molar ratio of reactants.
For industrial applications, continuous flow chemistry offers significant advantages over batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability. researchgate.net The electrochemical N-demethylation of certain compounds has been successfully scaled up using continuous flow electrolysis, demonstrating the potential of such technologies for industrial production. researchgate.net While not a direct example for the synthesis of the target molecule, it illustrates a modern approach to scalable chemical manufacturing.
The use of phase transfer catalysis can also be highly beneficial for process optimization, as it can lead to increased reaction rates, reduced reaction times, and the ability to use less expensive and more environmentally friendly solvents and bases. phasetransfer.comphasetransfer.com The catalyst's efficiency, stability, and ease of separation are important considerations for scalability. The ability to perform consecutive reaction steps in one pot without isolating intermediates can significantly improve process efficiency and reduce waste. phasetransfer.com
A data-driven approach to optimization, potentially involving Design of Experiments (DoE), can be employed to systematically investigate the effects of various parameters and their interactions to identify the optimal reaction conditions for maximizing yield and purity while minimizing costs and environmental impact.
Green Chemistry Principles in the Synthesis of N-Chloromethyl Succinimides
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible processes. Key areas of focus include the use of safer solvents, atom economy, and the development of catalytic and waste-reducing methodologies.
One of the primary goals of green chemistry is to replace hazardous solvents with greener alternatives. Water is an ideal green solvent, and methods for the synthesis of N-substituted succinimides in hot water without the need for a catalyst have been reported. researchgate.net Another approach involves the use of polyethylene (B3416737) glycol (PEG) as a biodegradable and non-toxic solvent. rsc.org
Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important principle. The development of catalytic methods, such as those using phase transfer catalysts or photocatalysis, can improve atom economy by reducing the need for stoichiometric reagents. core.ac.ukrsc.org
The use of one-pot synthesis, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, can significantly reduce solvent usage, energy consumption, and waste generation. ijcps.org For example, a one-pot synthesis of N-substituted succinimides using zinc and acetic acid has been described as an environmentally friendly approach. ijcps.org
Chemical Reactivity Profiles and Mechanistic Investigations of 1 Chloromethyl Pyrrolidine 2,5 Dione
Electrophilic Nature of the Chloromethyl Moiety
The primary site of reactivity in 1-(chloromethyl)pyrrolidine-2,5-dione is the carbon atom of the chloromethyl group. The chlorine atom, being more electronegative than carbon, creates a dipole moment, polarizing the C-Cl bond and inducing a partial positive charge (δ+) on the carbon atom. This inherent electrophilicity is further amplified by the electron-withdrawing nature of the adjacent succinimide (B58015) ring system. The cumulative effect makes the chloromethyl carbon an excellent target for nucleophilic attack.
Nucleophilic substitution is the predominant reaction pathway for this compound. The reaction involves the replacement of the chlorine atom (a good leaving group) by a nucleophile. The specific mechanism of this substitution, whether it follows a unimolecular (SN1) or bimolecular (SN2) pathway, is dependent on several factors including the nature of the nucleophile, the solvent, and the reaction temperature.
Given that the chloromethyl group is a primary alkyl halide, the SN2 pathway is generally favored. This mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral. The transition state is a trigonal bipyramidal arrangement where both the incoming nucleophile and the departing chloride are partially bonded to the carbon atom.
An SN1 mechanism, which proceeds through a discrete carbocation intermediate, is less likely for a primary alkyl halide due to the inherent instability of a primary carbocation. However, under certain conditions, such as in the presence of a strong Lewis acid or in highly polar, non-nucleophilic solvents, an SN1-like character might be observed.
| Factor | Favors SN1 Pathway | Favors SN2 Pathway |
| Substrate | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF) |
| Leaving Group | Good (e.g., I⁻, Br⁻, Cl⁻) | Good (e.g., I⁻, Br⁻, Cl⁻) |
| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Stereochemistry | Racemization | Inversion of configuration |
Primary and secondary amines are effective nucleophiles that readily react with this compound to form the corresponding N-alkylated products. The reaction typically proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic chloromethyl carbon. This reaction is a versatile method for introducing the succinimidomethyl group onto a nitrogen-containing molecule. The initial product of the reaction with a primary or secondary amine is a quaternary ammonium (B1175870) salt, which is then deprotonated, often by another molecule of the amine acting as a base, to yield the final product and the amine hydrohalide.
Amides, while generally less nucleophilic than amines due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, can also react with this compound under appropriate conditions, such as in the presence of a strong base to form the corresponding amidate anion.
Alcohols and carboxylates can act as nucleophiles towards this compound, leading to the formation of ethers and esters, respectively. The reactivity of these oxygen nucleophiles is generally lower than that of their nitrogen or sulfur counterparts.
Reactions with alcohols often require the use of a base to deprotonate the alcohol to the more nucleophilic alkoxide ion. The choice of base and solvent is crucial to favor the substitution reaction over potential elimination side reactions.
Carboxylate anions, generated by the deprotonation of carboxylic acids, are also effective nucleophiles. The reaction with a carboxylate salt provides a direct route to the synthesis of succinimidomethyl esters.
| Nucleophile | Product Type | General Reaction Conditions |
| Primary Amine (R-NH₂) | N-(Succinimidomethyl)amine | Aprotic solvent, often with an excess of the amine or a non-nucleophilic base. |
| Secondary Amine (R₂NH) | N-(Succinimidomethyl)amine | Aprotic solvent, often with an excess of the amine or a non-nucleophilic base. |
| Alcohol (R-OH) | Succinimidomethyl ether | Strong base (e.g., NaH) to form the alkoxide, followed by reaction with the substrate. |
| Carboxylate (R-COO⁻) | Succinimidomethyl ester | Reaction of a carboxylate salt (e.g., sodium or potassium salt) in a polar aprotic solvent. |
Sulfur-containing nucleophiles are particularly reactive towards this compound. Thiols, which are more acidic and more nucleophilic than their alcohol counterparts, readily react to form thioethers. The reaction is typically carried out in the presence of a base to generate the highly nucleophilic thiolate anion.
Thioethers can also act as nucleophiles, attacking the chloromethyl carbon to form sulfonium (B1226848) salts. This reaction is an example of the alkylation of a neutral sulfur atom.
Carbon-based nucleophiles provide a powerful means for forming new carbon-carbon bonds. Enolates, generated from the deprotonation of carbonyl compounds at the α-carbon, can be alkylated with this compound. This reaction is a classic example of enolate chemistry and allows for the introduction of the succinimidomethyl group adjacent to a carbonyl functionality. The choice of base and reaction conditions is critical to control the regioselectivity of enolate formation when unsymmetrical ketones are used.
Organometallic reagents, such as Grignard reagents (R-MgX) and organocuprates (R₂CuLi), are potent carbon nucleophiles. While Grignard reagents are highly reactive, their utility in reactions with this compound might be complicated by their strong basicity, which could lead to side reactions. Organocuprates, being softer nucleophiles, are often more suitable for SN2 reactions with primary alkyl halides and are less prone to side reactions.
Radical Reactions and Single Electron Transfer Processes
While the primary reactivity of this compound is governed by its electrophilic nature, the possibility of radical reactions and single electron transfer (SET) processes cannot be entirely discounted, particularly under photochemical or electrochemical conditions, or in the presence of radical initiators.
Homolytic cleavage of the C-Cl bond, though energetically more demanding than heterolytic cleavage in polar solvents, could be initiated by UV light or radical initiators to generate a succinimidomethyl radical. This highly reactive intermediate could then participate in various radical chain reactions, such as addition to alkenes or hydrogen atom abstraction.
Single electron transfer from a suitable donor molecule to this compound could also initiate a reaction cascade. For instance, a potent electron donor could transfer an electron to the C-Cl bond, leading to its reductive cleavage and the formation of a chloride anion and a succinimidomethyl radical. Such SET processes are known to occur with certain classes of nucleophiles, such as enamines, under specific conditions. However, detailed studies on the radical and SET chemistry of this compound are not extensively documented in the literature.
Rearrangement Reactions Involving the N-Chloromethyl Group
While specific literature on the rearrangement reactions of the N-chloromethyl group in this compound is not extensively documented, the reactivity of analogous systems, such as substituted 1-benzylpyrrolidines, can offer valuable insights. For instance, rearrangements in similar heterocyclic systems have been observed to proceed through intermediate aziridinium (B1262131) ions. In the case of 2-chloromethyl-1-benzylpyrrolidine, treatment with a nucleophile can lead to the formation of a mixture of products, including rearranged piperidine (B6355638) derivatives. rsc.org This suggests that the N-chloromethyl group in this compound could potentially undergo analogous intramolecular rearrangements, particularly in the presence of suitable nucleophiles or under conditions that favor the formation of a cationic intermediate at the chloromethyl carbon.
The general mechanism for such a rearrangement would likely involve the initial displacement of the chloride ion to form a stabilized carbocation or a concerted process leading to a bridged aziridinium-like intermediate. Subsequent ring-opening by a nucleophile could then lead to either the retention of the pyrrolidine (B122466) ring or expansion to a six-membered piperidine ring. The regiochemical outcome of such a process would be highly dependent on the reaction conditions and the nature of the nucleophile employed.
Cycloaddition Reactions and Pericyclic Transformations of the Succinimide Ring
The succinimide ring within this compound possesses dienophilic character due to the electron-withdrawing nature of the two carbonyl groups. This makes it a potential candidate for participating in cycloaddition reactions, such as the Diels-Alder reaction, where it would act as the 2π component. While specific examples involving this compound are not prevalent in the literature, the general reactivity of maleimide (B117702) and its derivatives in [4+2] cycloadditions is well-established. These reactions typically proceed with high stereoselectivity, favoring the endo product due to secondary orbital interactions.
Furthermore, the succinimide ring could potentially engage in other pericyclic transformations, including [2+2] and [3+2] cycloadditions. For instance, 1,3-dipolar cycloadditions between nitrones and N-substituted maleimides have been shown to produce spiro-fused heterocyclic systems with high enantio- and diastereoselectivity. nih.gov This suggests that this compound could react with various 1,3-dipoles to afford structurally complex and diverse heterocyclic scaffolds. The feasibility and outcome of such cycloaddition reactions would be governed by frontier molecular orbital (FMO) theory, which considers the energy and symmetry of the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the succinimide ring. youtube.com
| Cycloaddition Type | Potential Reactant | Potential Product | Key Considerations |
| [4+2] Diels-Alder | Conjugated Diene | Substituted Isoindoline-1,3-dione | Stereoselectivity (endo vs. exo), Regioselectivity |
| [3+2] Dipolar | Nitrone, Azide, etc. | Spiro-fused heterocycles | Regioselectivity, Stereoselectivity |
| [2+2] Photocycloaddition | Alkene | Substituted Cyclobutane | Photochemical conditions required |
Transition Metal-Catalyzed Cross-Coupling Reactions and Activation Strategies
The presence of a reactive carbon-chlorine bond in this compound makes it a suitable electrophilic partner in transition metal-catalyzed cross-coupling reactions. Although specific applications of this compound in well-known cross-coupling reactions like Suzuki, Heck, or Negishi are not extensively reported, the general principles of these reactions suggest its potential utility. mdpi.com
For instance, in a putative Suzuki-type coupling, a palladium catalyst could facilitate the reaction between this compound and an organoboron compound. The catalytic cycle would involve the oxidative addition of the C-Cl bond to a low-valent palladium species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.
Similarly, in a Heck-type reaction, the compound could be coupled with an alkene in the presence of a palladium catalyst and a base. This would lead to the formation of a new C-C bond at the methyl position, with the succinimide moiety being incorporated into the product. The success of these reactions would depend on the choice of catalyst, ligands, and reaction conditions to ensure efficient activation of the C-Cl bond and prevent undesired side reactions.
| Cross-Coupling Reaction | Potential Coupling Partner | Catalyst System | Potential Product |
| Suzuki Coupling | Organoboron Compound | Palladium Catalyst + Base | N-substituted succinimide |
| Heck Coupling | Alkene | Palladium Catalyst + Base | N-alkenylated succinimide |
| Negishi Coupling | Organozinc Compound | Palladium or Nickel Catalyst | N-substituted succinimide |
| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper Catalyst + Base | N-alkynylated succinimide |
Stereochemical Outcomes and Diastereoselectivity in Reactions
Reactions involving this compound can exhibit interesting stereochemical outcomes, particularly in cycloaddition reactions and reactions involving the generation of new stereocenters. For example, in 1,3-dipolar cycloadditions of chiral nitrones to N-substituted maleimides, high levels of enantio- and diastereoselectivity have been observed. nih.gov The stereochemical course of these reactions is often dictated by the facial selectivity of the approach of the dipole to the dienophile, with steric and electronic factors playing a crucial role.
In the context of reactions at the chloromethyl group, if the reaction proceeds through an SN2 mechanism, an inversion of configuration at the carbon atom would be expected. However, if the reaction proceeds via an SN1 mechanism involving a planar carbocation intermediate, a racemic or diastereomeric mixture of products would be anticipated, unless a chiral directing group is present in the molecule or a chiral catalyst is employed. The stereochemical outcome is therefore highly dependent on the reaction mechanism and the specific conditions employed.
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Methods
The elucidation of reaction mechanisms for compounds like this compound relies heavily on kinetic studies and spectroscopic analysis. For the closely related compound, N-chlorosuccinimide, the kinetics of its reaction with various nucleophiles have been investigated to understand the underlying mechanism. researchgate.net For example, the reaction of N-chlorosuccinimide with the iodide ion has been shown to be first-order in both reactants, indicating a bimolecular rate-determining step. researchgate.net
Kinetic data, such as rate constants and reaction orders, can provide valuable information about the species involved in the transition state. For instance, the effect of solvent polarity, ionic strength, and temperature on the reaction rate can help to distinguish between different mechanistic pathways (e.g., SN1 vs. SN2).
Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are indispensable for characterizing reactants, intermediates, and products. For example, in-situ NMR spectroscopy can be used to monitor the progress of a reaction and identify transient intermediates. Isotopic labeling studies, where one or more atoms are replaced by their isotopes, can also be a powerful tool for tracing the fate of atoms throughout a reaction and elucidating bond-forming and bond-breaking steps.
| Method | Information Gained | Example Application |
| Kinetic Studies | Reaction rates, rate laws, activation parameters | Determining the order of a reaction with a nucleophile |
| NMR Spectroscopy | Structural information, identification of intermediates | Monitoring the formation of a product over time |
| IR Spectroscopy | Identification of functional groups | Observing the disappearance of the C-Cl stretch and the appearance of a new bond |
| Mass Spectrometry | Molecular weight and fragmentation patterns | Confirming the identity of the final product |
| Isotopic Labeling | Tracing the path of atoms | Determining the mechanism of a rearrangement reaction |
Applications of 1 Chloromethyl Pyrrolidine 2,5 Dione As a Synthetic Intermediate and Reagent in Organic Synthesis
Construction of Complex Organic Scaffolds and Molecular Architectures
The term "molecular scaffold" refers to the core structure of a molecule to which various functional groups can be attached. rsc.org The development of lead-like compounds for drug discovery often relies on the synthesis of a large number of diverse molecular scaffolds. rsc.org 1-(Chloromethyl)pyrrolidine-2,5-dione serves as a key building block in the creation of such complex structures. The pyrrolidine-2,5-dione moiety itself is a recognized scaffold in medicinal chemistry. mdpi.com
The compound's utility stems from its ability to alkylate a wide range of nucleophiles, thereby attaching the succinimidomethyl group to a pre-existing molecular framework. This allows for the elaboration of simpler molecules into more complex, three-dimensional architectures. For instance, the reaction of this compound with amine- or thiol-containing cores enables the covalent linking of molecular fragments, building complexity in a controlled, stepwise manner. While many applications are found in drug discovery, the fundamental reactions are broadly applicable in materials science and pure chemical synthesis for creating novel, non-biological molecular structures.
Functionalization of Polymeric Materials and Surface Modification
The modification of polymer surfaces is crucial for a wide range of applications, including biomaterials, electronics, and coatings. mdpi.comnih.gov this compound is an effective reagent for this purpose, particularly in the chloromethylation of aromatic polymers. This process introduces reactive chloromethyl groups onto the polymer surface, which can then act as initiation sites for further reactions. researchgate.net
A significant application is in surface-initiated atom transfer radical polymerization (ATRP). For example, polyimide (PI) films can be chloromethylated using this compound. The resulting PI-Cl surface provides effective macroinitiators for the ATRP of various functional monomers. researchgate.net This "grafting from" approach allows for the growth of well-defined polymer brushes on the surface, fundamentally altering its properties such as hydrophobicity, chemical resistance, and biocompatibility. nih.govmdpi.com
Table 1: Examples of Polymer Brushes Grown from Chloromethylated Surfaces via ATRP
| Monomer | Polymer Brush | Potential Application | Reference |
|---|---|---|---|
| 2,3,4,5,6-Pentafluorostyrene | Poly(pentafluorostyrene) | Low surface energy coatings | researchgate.net |
| 2,2,2-Trifluoroethyl methacrylate | Poly(trifluoroethyl methacrylate) | Hydrophobic surfaces | researchgate.net |
This method demonstrates a powerful strategy for creating advanced materials with tailored surface functionalities, starting from a simple chloromethylation step.
Precursor for N-Heterocyclic Compounds and Macrocycles
N-heterocyclic compounds, particularly pyrrolidines, are ubiquitous structural motifs in organic chemistry. nih.gov this compound is a valuable precursor for a variety of N-substituted pyrrolidine (B122466) derivatives. ijcps.orgyork.ac.uk The primary reaction involves the substitution of the chlorine atom by a nucleophile, effectively transferring the succinimidomethyl group.
Furthermore, N-chlorosuccinimide (a related compound that can be formed in situ or used as a chlorine source) is utilized in more complex cyclization reactions. For example, a photoinduced chloroamination cyclization of allenes bearing a tethered sulfonylamido group, using N-chlorosuccinimide as the chlorine source, yields 2-(1-chlorovinyl)pyrrolidines. nih.gov This reaction proceeds through a nitrogen-centered radical, showcasing a modern approach to heterocycle synthesis that rapidly builds molecular complexity. nih.gov
In the realm of macrocycle synthesis, this compound can be envisioned as a bifunctional linker. Macrocyclization is a key strategy in the synthesis of complex natural products and their analogs. nih.govnih.gov By reacting with two nucleophilic sites on a linear precursor molecule, the compound can facilitate ring closure. For instance, a long-chain diamine or dithiol could be cyclized by reaction with two equivalents of this compound, or more commonly, a precursor containing two different nucleophiles could be cyclized intramolecularly after initial alkylation with the reagent. This approach is analogous to other macrocyclization strategies that rely on forming C-N or C-S bonds to close the ring. researchgate.netxmu.edu.cn
Role in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions
The formation of carbon-carbon (C-C) and carbon-heteroatom bonds is fundamental to organic synthesis. This compound is an excellent electrophile and participates in several key bond-forming reactions.
Carbon-Carbon Bond Formation: A classic example of C-C bond formation is the Friedel-Crafts alkylation, where an alkyl group is attached to an aromatic ring. wikipedia.orglibretexts.orgmasterorganicchemistry.com this compound can act as the alkylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The electrophile, a succinimidomethyl cation or a related polarized complex, attacks the electron-rich aromatic ring, forming a new C-C bond and yielding an N-arylmethylsuccinimide derivative. This reaction is a direct method for attaching the succinimide (B58015) moiety to aromatic scaffolds. masterorganicchemistry.com
Carbon-Heteroatom Bond Formation: The compound is widely used for forming bonds between carbon and heteroatoms such as nitrogen, sulfur, and oxygen. The high reactivity of the chloromethyl group allows for efficient alkylation of various heteroatomic nucleophiles.
C-N Bond Formation: Amines readily displace the chloride to form N-substituted aminomethyl succinimides. This reaction is fundamental and has been used to alkylate various amine-containing structures, including complex heterocyclic systems like benzodiazepines. researchgate.net
C-S Bond Formation: Thiols and thiolate anions are excellent nucleophiles for this reagent, leading to the formation of S-alkylated products with a thioether linkage.
C-O Bond Formation: Alcohols and phenols can be alkylated, although typically under basic conditions to form the more nucleophilic alkoxide or phenoxide, to yield the corresponding ether-linked products.
A study on N-chloromethyllactams, including N-chloromethylsuccinimide, using quantum-chemical calculations, has investigated the nature of the C-Cl bond, confirming its polarization and reactivity toward nucleophilic attack. osi.lv
Derivatization for Spectroscopic Probes and Labeled Compounds (excluding biological labels)
Fluorescent probes are molecules designed to detect specific analytes, such as metal ions, with high sensitivity and selectivity through changes in their spectroscopic properties. nih.govnih.gov The design of these probes often involves covalently linking a recognition unit (a chelator) to a signaling unit (a fluorophore).
This compound is a suitable reagent for synthesizing such probes. Its reactive chloromethyl group can be used to connect a fluorophore to a chelating agent, or vice versa. For example, an aminophenyl-derivatized fluorophore could be alkylated with this compound. The resulting succinimide could then be hydrolyzed to reveal a carboxylic acid, which in turn could be coupled to an amino-functionalized metal ion chelator. This modular approach allows for the rational design of specific probes. While many fluorescent probes are designed for biological imaging, the same principles apply to the development of sensors for environmental monitoring or industrial process control, for instance, detecting heavy metal ions in water. cabidigitallibrary.orgtulane.edu
Table 2: Hypothetical Synthesis of a Metal Ion Probe
| Step | Reactant 1 | Reactant 2 | Product | Purpose |
|---|---|---|---|---|
| 1 | Amino-functionalized fluorophore | This compound | Fluorophore-succinimidomethyl | Covalent labeling of fluorophore |
| 2 | Fluorophore-succinimidomethyl | NaOH (aq) | Fluorophore-succinamic acid | Unmasking of carboxylic acid |
Utilization in Multi-Component Reaction Sequences
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. researchgate.net The Ugi and Passerini reactions are cornerstone examples of isocyanide-based MCRs. nih.govnih.gov
While this compound is not typically a primary reactant in classic named MCRs, it can be used to pre-functionalize one of the components, thereby incorporating the succinimide moiety into the final complex product. For example, an amino acid, which can be a component in an Ugi reaction, could first be N-alkylated with this compound. The resulting N-succinimidomethyl amino acid could then be used as the amine component in a subsequent Ugi reaction. This strategy allows for the rapid assembly of complex molecules with embedded succinimide functionality.
Alternatively, some MCRs are designed to synthesize pyrrolidine derivatives directly. tandfonline.com For instance, a three-component reaction between an aldehyde, an amine, and an activated alkene can lead to substituted pyrrolidines. The principles of these reactions could be adapted to use starting materials that incorporate or generate the succinimide ring system.
Advanced Spectroscopic and Analytical Characterization in Reaction Monitoring and Product Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
NMR spectroscopy serves as a cornerstone for the structural determination of 1-(Chloromethyl)pyrrolidine-2,5-dione, providing detailed information about its atomic connectivity and spatial arrangement.
High-Resolution 1D (¹H, ¹³C, ¹⁵N) NMR Analysis
One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen, carbon, and nitrogen atoms within the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit two key signals. The protons of the methylene (B1212753) groups (CH₂) within the pyrrolidine-2,5-dione ring are chemically equivalent and are anticipated to produce a singlet. The chemical shift of these protons is influenced by the adjacent carbonyl groups. The second significant signal arises from the chloromethyl (CH₂Cl) group attached to the nitrogen atom. The electronegativity of the chlorine atom and the nitrogen of the imide functionality will cause this signal to appear at a characteristically downfield position.
¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. Three distinct signals are predicted: one for the carbonyl carbons (C=O) of the succinimide (B58015) ring, which will be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atoms. Another signal will correspond to the methylene carbons (CH₂) of the pyrrolidine (B122466) ring. The carbon of the chloromethyl (CH₂Cl) group will also present a unique signal, shifted downfield by the attached chlorine atom.
¹⁵N NMR: Nitrogen-15 NMR, while less common, can offer valuable information about the electronic environment of the nitrogen atom in the pyrrolidine-2,5-dione ring. The chemical shift of the nitrogen is influenced by the substituents attached to it, in this case, the chloromethyl group. Theoretical and experimental studies on related N-substituted succinimides can provide a reference range for the expected ¹⁵N chemical shift. researchgate.net
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrolidine CH₂ | ~2.8 | ~35 |
| Chloromethyl CH₂ | ~5.5 | ~50 |
| Carbonyl C=O | - | ~177 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are instrumental in unambiguously assigning the signals observed in 1D NMR and providing deeper structural insights.
COSY (Correlation Spectroscopy): While the ¹H spectrum is expected to be simple with two singlets, a COSY experiment would confirm the absence of scalar coupling between the two sets of methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the proton signals with their directly attached carbon atoms. hmdb.canih.gov An HSQC spectrum would definitively link the proton signal of the pyrrolidine CH₂ groups to its corresponding carbon signal, and the chloromethyl protons to the chloromethyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of atoms. researchgate.netlibretexts.org In a rigid molecule, this can provide stereochemical information. For the relatively flexible this compound, NOESY could be used to study preferred conformations by observing correlations between the chloromethyl protons and the pyrrolidine ring protons.
Variable Temperature NMR for Conformational Analysis and Exchange Processes
Variable temperature (VT) NMR studies can provide insights into the dynamic processes occurring in solution, such as conformational changes. For this compound, VT-NMR could be employed to investigate the rotational barrier around the N-CH₂Cl bond. At lower temperatures, the rotation might slow down sufficiently to potentially resolve different conformers, leading to broadening or splitting of the NMR signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is essential for the unambiguous confirmation of the elemental composition of this compound. nih.gov By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl), would be readily observable in the mass spectrum, further confirming the identity of the compound.
Expected HRMS Data
| Ion | Formula | Calculated Exact Mass |
| [M+H]⁺ | C₅H₇ClNO₂ | 148.0165 |
| [M+Na]⁺ | C₅H₆ClNNaO₂ | 170.0036 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. wvu.edu The analysis of these fragmentation pathways provides detailed structural information. For this compound, a plausible fragmentation pathway upon protonation ([M+H]⁺) could involve:
Loss of the chloromethyl group: A primary fragmentation could be the cleavage of the N-CH₂Cl bond, resulting in the loss of a chloromethyl radical (•CH₂Cl) or a chloromethyl cation (⁺CH₂Cl), leading to the formation of a protonated succinimide ion.
Ring opening and subsequent fragmentations: The pyrrolidine-2,5-dione ring could undergo cleavage, for example, through the loss of carbon monoxide (CO) or other small neutral molecules. nih.gov
Rearrangement reactions: As seen in related compounds, rearrangement reactions can occur, leading to the formation of characteristic fragment ions. wvu.edu
The study of these fragmentation patterns is critical for the structural confirmation of this compound and for its identification in complex mixtures. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for the qualitative analysis of this compound and its derivatives. These methods provide detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy is particularly sensitive to polar functional groups and is instrumental in identifying the core succinimide structure. The most prominent features in the IR spectrum of a succinimide derivative are the carbonyl (C=O) stretching vibrations. Due to the coupling effect between the two carbonyl groups in the five-membered ring, two distinct stretching bands are typically observed. For polysuccinimide (PSI), a polymer synthesized from succinimide-containing precursors, these C=O stretching bands appear around 1790 cm⁻¹ and 1702 cm⁻¹. rsc.org The presence of the C-N bond within the ring is identified by a stretching vibration near 1390 cm⁻¹, while N-H stretching in related unsubstituted succinimides can be seen at approximately 3418 cm⁻¹. rsc.org The chloromethyl group (-CH₂Cl) in the target compound would introduce characteristic C-H stretching and bending vibrations, as well as a C-Cl stretching vibration, typically found in the 800-600 cm⁻¹ region.
Raman Spectroscopy , which detects vibrations that cause a change in polarizability, offers complementary information. It is particularly effective for identifying the symmetric vibrations of non-polar bonds. A key diagnostic peak for succinimide intermediates in Raman spectra is the symmetric stretching of the cyclic imide's carbonyl groups, which appears as a strong band around 1790 cm⁻¹. nih.gov This band's intensity can be used to monitor the formation and consumption of succinimide rings during reactions. nih.gov Another characteristic Raman peak for the imide ring has been reported at 1390 cm⁻¹. researchgate.net The analysis of both IR and Raman spectra provides a comprehensive vibrational profile, confirming the presence of the succinimide ring and attached functional groups, and enabling the monitoring of chemical transformations.
Table 1: Key Vibrational Frequencies for Succinimide Derivatives
| Functional Group/Vibration Mode | Technique | Typical Wavenumber (cm⁻¹) | Reference |
| Carbonyl (C=O) Symmetric Stretch | Raman | ~1790 | nih.gov |
| Carbonyl (C=O) Asymmetric Stretch | IR | ~1790 | rsc.org |
| Carbonyl (C=O) Symmetric Stretch | IR | ~1702 | rsc.org |
| Imide Ring (C-N Stretch) | IR / Raman | ~1390 | rsc.orgresearchgate.net |
| Methylene (CH₂) Stretch | IR | ~2947 | rsc.org |
X-ray Crystallography for Solid-State Molecular Structure Determination of Derivatives and Reaction Products
The synthesis of novel molecules, such as pseudopeptides or Mannich bases derived from succinimide, relies on X-ray crystallography for structural confirmation. chemicalbook.comresearchgate.net For instance, in the characterization of a Mannich base derived from a hydantoin (B18101) structure (related to succinimide), single-crystal X-ray diffraction revealed a monoclinic crystal system and a C2/c space group. researchgate.net The analysis confirmed the molecular connectivity and provided detailed geometric parameters, such as the distinctive chair configuration of an attached morpholine (B109124) ring. researchgate.net
Furthermore, crystallographic studies elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of molecules in the crystal lattice. researchgate.net This information is crucial for understanding the physical properties of the material and for designing new crystalline materials with desired characteristics. The synthesis of various N-substituted succinimide derivatives has been widely reported, with X-ray crystallography serving as a key validation tool for the resulting molecular structures. nih.gov
Table 2: Example Crystallographic Data for a Succinimide-Related Derivative (Mannich Base 6)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | C2/c | researchgate.net |
| Molecules per Unit Cell (Z) | 8 | researchgate.net |
| Key Interactions | Inter- and intramolecular hydrogen bonds | researchgate.net |
| Notable Conformation | Chair configuration of morpholine ring | researchgate.net |
Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatography is an essential suite of techniques for separating, identifying, and quantifying the components of a mixture. For this compound and its reaction products, various chromatographic methods are employed to isolate desired compounds, assess their purity, and analyze complex reaction mixtures.
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may be analyzed by GC, the technique is more commonly applied to its less polar and more volatile derivatives, such as certain N-substituted succinimides used as anticonvulsant drugs. nii.ac.jp
In a typical GC method for succinimide derivatives, a sample is injected into a heated inlet, vaporized, and carried by an inert gas through a capillary column. researchgate.net The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a high-boiling-point liquid coated on the column wall). The method can be optimized for speed and precision, and it can be applied to small sample volumes. nii.ac.jp GC is often coupled with a mass spectrometer (GC-MS), which provides structural information on the separated components, making it an invaluable tool for identifying reaction byproducts and confirming the identity of the target volatile derivative.
Table 3: Typical Gas Chromatography Parameters for Succinimide Derivative Analysis
| Parameter | Condition | Reference |
| Application | Analysis of succinimide anticonvulsants in serum | nii.ac.jp |
| Sample Volume | 10-100 µL (micro-method) or 1.0 mL (macro-method) | researchgate.netnii.ac.jp |
| Derivatization | Not required | nii.ac.jp |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | nii.ac.jp |
| Working Range | 2-100 mg/liter | researchgate.netnii.ac.jp |
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the separation and purification of a broad range of compounds, including those that are non-volatile or thermally labile. It is particularly well-suited for assessing the purity of this compound and for monitoring the progress of reactions involving its conversion to other products.
In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile), is commonly used. Purity analysis by HPLC can resolve the main product from starting materials, reagents, and byproducts. By using a suitable detector, such as an ultraviolet (UV) detector, the amount of each component can be quantified. For example, HPLC-UV has been used to resolve and quantify succinimide-containing protein variants, demonstrating its high sensitivity and resolving power. researchgate.net A fluorescent tag can be attached to the succinimide derivative, allowing for highly sensitive detection at specific wavelengths. researchgate.net
Table 4: Example HPLC Method for Resolving Succinimide-Containing Species
| Parameter | Condition | Reference |
| Technique | Reversed-Phase HPLC | researchgate.net |
| Detection | UV-Vis (280 nm) or Fluorescence (570 nm after tagging) | researchgate.net |
| Application | Separation of native protein from succinimide variant | researchgate.net |
| Sensitivity | 0.41% succinimide readily detected with fluorescence | researchgate.net |
| Key Advantage | Can resolve closely related variants that are difficult to separate | researchgate.net |
When this compound is used in polymerization reactions or to modify existing polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the resulting macromolecules. GPC separates molecules based on their hydrodynamic volume, or size in solution.
The analysis of polysuccinimide (PSI) and its derivatives heavily relies on GPC to determine key parameters such as the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn). rsc.org These parameters are critical for understanding how reaction conditions affect the final polymer structure. For example, GPC has been used to show that different synthetic routes for PSI can yield polymers with molar masses ranging from 10,000 to over 100,000 g/mol . The technique is essential for quality control and for correlating the macroscopic properties of the polymer with its molecular weight distribution. nih.gov
Table 5: GPC Characterization of Polysuccinimide (PSI) from Different Syntheses
| Synthesis Method | Molar Mass ( g/mol ) | Reference |
| "Oven process" with phosphoric acid | ~30,000 | |
| Multi-step polycondensation | 10,000 - 200,000 | |
| Acid-catalyzed polycondensation of L-aspartic acid | 59,881 ± 1138 | rsc.org |
| Patented process with HCl/phosphoric acid | > 100,000 |
Future Research Directions and Unexplored Avenues
Development of Enantioselective and Diastereoselective Transformations
The creation of chiral molecules with high stereocontrol is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Future research should prioritize the development of enantioselective and diastereoselective reactions utilizing 1-(chloromethyl)pyrrolidine-2,5-dione. This could involve its use as a prochiral substrate or as a reagent in reactions with chiral catalysts or auxiliaries.
Key areas of investigation include:
Asymmetric Alkylation Reactions: The chloromethyl group is a prime site for nucleophilic substitution. The development of catalytic asymmetric methods to replace the chlorine atom with various nucleophiles would provide access to a wide array of chiral succinimide (B58015) derivatives.
Stereoselective Additions to the Carbonyl Groups: The two carbonyl groups of the succinimide ring offer opportunities for stereoselective additions of organometallic reagents or asymmetric reductions to generate chiral hydroxylated pyrrolidines.
Diastereoselective Cycloaddition Reactions: While not directly involving the chloromethyl group, the pyrrolidine-2,5-dione scaffold can participate in cycloaddition reactions. Investigating diastereoselective variants of these reactions could lead to complex polycyclic structures with defined stereochemistry.
Success in this area will heavily rely on the screening and design of novel chiral catalysts, including transition metal complexes and organocatalysts, that can effectively control the stereochemical outcome of reactions involving this substrate.
Integration into Flow Chemistry and Microreactor Systems
Flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automated, high-throughput synthesis. nih.govmdpi.com The integration of this compound into these systems could enable more efficient and scalable synthetic routes.
Future research in this domain should explore:
Rapid and Controlled Reactions: The precise control over reaction parameters in microreactors can be exploited to perform reactions with this compound that are difficult to control in batch, such as highly exothermic or fast reactions.
In Situ Generation and Use of Reactive Intermediates: Flow systems are ideal for the generation and immediate consumption of unstable intermediates derived from this compound, minimizing decomposition and side reactions.
Automated Synthesis and Library Generation: Coupling flow reactors with automated purification and analysis systems would facilitate the rapid synthesis of libraries of succinimide derivatives for screening in drug discovery and materials science.
Photochemical and Electrochemical Activation Strategies
Photochemical and electrochemical methods provide alternative, often milder, and more selective ways to activate molecules compared to traditional thermal methods. Exploring these activation strategies for this compound could unveil novel reaction pathways and synthetic possibilities.
Potential avenues for investigation include:
Photoredox Catalysis: The use of photoredox catalysts could enable the generation of radical intermediates from the chloromethyl group under mild conditions, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Direct Photochemical Excitation: Investigating the direct photochemical reactivity of this compound could lead to unique cycloadditions, rearrangements, or fragmentation pathways.
Electrochemical Reduction/Oxidation: Electrochemical methods can be employed for the controlled reduction of the carbon-chlorine bond to generate reactive carbanions or radicals, or for the oxidation of the succinimide ring to initiate subsequent transformations.
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of new catalytic systems is crucial for expanding the synthetic utility of this compound. While traditional catalysts have been used for reactions of related compounds, there is a need for catalysts that are specifically designed to enhance the reactivity and selectivity of this particular substrate.
Future research should focus on:
Transition Metal Catalysis: Exploring a wider range of transition metal catalysts (e.g., palladium, copper, nickel, iron) for cross-coupling reactions involving the chloromethyl group to form new carbon-carbon and carbon-heteroatom bonds.
Organocatalysis: Designing and applying novel organocatalysts for asymmetric transformations, leveraging the ability of small organic molecules to activate the substrate and control stereochemistry. acs.org
Biocatalysis: Investigating the use of enzymes, such as halogenases or dehalogenases, to catalyze transformations of this compound with high chemo-, regio-, and stereoselectivity.
Applications in Advanced Materials Science (e.g., functional polymers, sensors, optical materials)
The unique structural features of this compound make it an attractive building block for the synthesis of advanced materials. The reactive chloromethyl group can serve as a handle for polymerization or for grafting onto surfaces, while the succinimide ring can impart specific properties to the resulting materials.
Unexplored applications in materials science include:
Functional Polymers: Using this compound as a monomer or a functionalizing agent to create polymers with tailored properties, such as thermal stability, specific recognition capabilities, or responsiveness to external stimuli.
Chemical Sensors: Incorporating the succinimide moiety into sensor platforms, where its ability to participate in specific binding interactions or undergo chemical transformations upon analyte binding can be exploited for detection.
Optical Materials: Synthesizing derivatives of this compound that exhibit interesting photophysical properties, such as fluorescence or phosphorescence, for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.
Design and Synthesis of Complex Architectures Utilizing Multi-Functional Properties
The presence of both a reactive chloromethyl group and a dicarbonyl system within the same molecule makes this compound a versatile precursor for the construction of complex molecular architectures. Future work should focus on leveraging these multi-functional properties in novel synthetic strategies.
This could involve:
Tandem and Cascade Reactions: Designing reaction sequences where both the chloromethyl group and the succinimide ring participate in a series of bond-forming events to rapidly build molecular complexity.
Synthesis of Macrocycles and Cages: Utilizing this compound as a key building block in the synthesis of macrocyclic and cage-like molecules with defined shapes and cavities for applications in host-guest chemistry and molecular recognition.
Scaffold for Diversity-Oriented Synthesis: Employing this compound as a starting point for the divergent synthesis of diverse libraries of complex molecules for biological screening.
By systematically exploring these future research directions, the scientific community can unlock the full synthetic potential of this compound, paving the way for new discoveries in catalysis, materials science, and the synthesis of complex functional molecules.
Q & A
Q. Protocol :
Enzyme Preparation : Isolate GABA-transaminase from rat brain homogenates.
Fluorometric Assay : Monitor NADPH depletion at 340 nm (excitation: 365 nm) over 30 minutes.
IC₅₀ Determination : Compare derivatives like 1-(4-acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione (IC₅₀ = 5.2 mM) to vigabatrin (reference IC₅₀ = 160.4 mM) .
Data Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
(Advanced) What synthetic challenges arise in achieving regioselective modifications at the 4-position of pyrrolidine-2,5-dione, and how can chemoselective protection/deprotection strategies address these?
Q. Challenges :
- Competing Reactivity : C3 and C4 positions are electronically similar, leading to mixtures.
- Solutions :
- Protecting Groups : Temporarily block C3 with tert-butyldimethylsilyl (TBS) groups before functionalizing C4.
- Directing Groups : Install iodine at C4 (e.g., via Ullmann coupling) to enable Suzuki-Miyaura cross-coupling .
- Catalytic Control : Use CuI in 1,3-cycloadditions to favor C4 substitutions with >70% regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
